

# Preparation of SHR1653 Stock Solutions: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides detailed protocols for the preparation of stock solutions of **SHR1653**, a potent and selective oxytocin receptor (OTR) antagonist. The protocols outlined below are designed to ensure the accurate and reproducible preparation of **SHR1653** for in vitro and in vivo research applications. Adherence to these guidelines is critical for maintaining the integrity and activity of the compound. This guide also includes a summary of the compound's chemical properties, solubility, and mechanism of action.

#### Introduction to SHR1653

**SHR1653** is a small molecule antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor involved in various physiological processes.[1][2][3][4] As a competitive inhibitor, **SHR1653** blocks the binding of the endogenous ligand, oxytocin, to the OTR, thereby inhibiting downstream signaling pathways.[2] Its high potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable tool for investigating the role of the oxytocin system in both central and peripheral pathways.[2][3][4]

#### **Chemical Properties of SHR1653**

A clear understanding of the physicochemical properties of **SHR1653** is essential for its proper handling and storage.



Property	Value	
Chemical Formula	C21H21ClFN5O2[2]	
Molecular Weight	429.88 g/mol [2]	
CAS Number	2231770-73-1[2]	
Appearance	Solid powder	
Purity	>98% (typical)	

## Experimental Protocols: Preparation of SHR1653 Stock Solutions

The following protocols detail the preparation of **SHR1653** stock solutions for various experimental needs. It is imperative to use high-purity solvents and adhere to aseptic techniques, especially for solutions intended for cell-based assays or in vivo studies.

### **Materials and Equipment**

- SHR1653 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl), sterile
- (20% SBE-β-CD in Saline)
- Corn Oil
- Sterile microcentrifuge tubes or vials
- Vortex mixer

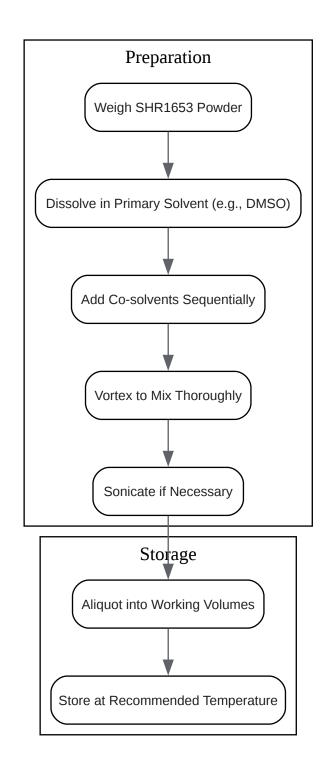


- Sonicator (optional)
- Pipettes and sterile filter tips
- · Analytical balance

### **Stock Solution Preparation Workflow**

The general workflow for preparing **SHR1653** stock solutions involves dissolving the compound in a suitable solvent system to achieve a desired concentration.





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Experimental workflow for **SHR1653** stock solution preparation.

# Protocol 1: Vehicle for In Vivo Studies (DMSO/PEG300/Tween-80/Saline)



This formulation is suitable for animal studies requiring systemic administration.

- Prepare a 25 mg/mL stock solution of SHR1653 in DMSO.
  - Accurately weigh the required amount of SHR1653 powder.
  - Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
  - Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.[1]
- Prepare the final working solution (e.g., 2.5 mg/mL).[1]
  - In a sterile tube, add the following solvents in the specified order, vortexing after each addition:
    - 1. 100 μL of the 25 mg/mL **SHR1653** in DMSO stock solution.
    - 2. 400 μL of PEG300.
    - 3. 50 µL of Tween-80.
    - 4. 450 µL of saline to bring the final volume to 1 mL.
  - This will result in a clear solution with a final concentration of 2.5 mg/mL SHR1653 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The solubility in this vehicle is ≥ 2.5 mg/mL (5.82 mM).[1]

# Protocol 2: Vehicle for In Vivo Studies (DMSO/SBE-β-CD in Saline)

This alternative formulation can also be used for in vivo applications.

- Prepare a 25 mg/mL stock solution of SHR1653 in DMSO as described in Protocol 1.
- Prepare a 20% SBE-β-CD in Saline solution.
  - Dissolve 2 g of SBE-β-CD in 10 mL of saline.



- Prepare the final working solution (e.g., 2.5 mg/mL).[1]
  - $\circ$  Add 100 μL of the 25 mg/mL **SHR1653** in DMSO stock solution to 900 μL of the 20% SBEβ-CD in saline solution.
  - Vortex until a clear solution is obtained.
  - The final concentration will be 2.5 mg/mL **SHR1653** in 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] The solubility in this vehicle is  $\geq$  2.5 mg/mL (5.82 mM).[1]

#### Protocol 3: Vehicle for In Vivo Studies (DMSO/Corn Oil)

This formulation is suitable for oral or subcutaneous administration.

- Prepare a 25 mg/mL stock solution of SHR1653 in DMSO as described in Protocol 1.
- Prepare the final working solution (e.g., 2.5 mg/mL).[1]
  - Add 100 μL of the 25 mg/mL SHR1653 in DMSO stock solution to 900 μL of corn oil.
  - Vortex thoroughly to ensure a uniform suspension.
  - The final concentration will be 2.5 mg/mL SHR1653 in 10% DMSO and 90% Corn Oil.[1]
    The solubility in this vehicle is ≥ 2.5 mg/mL (5.82 mM).[1]

#### Storage and Stability

Proper storage of **SHR1653** stock solutions is crucial to maintain their stability and biological activity.

Storage Temperature	Shelf Life	Notes
-80°C	6 months[1]	Recommended for long-term storage.
-20°C	1 month[1]	Suitable for short-term storage.

Important Considerations:

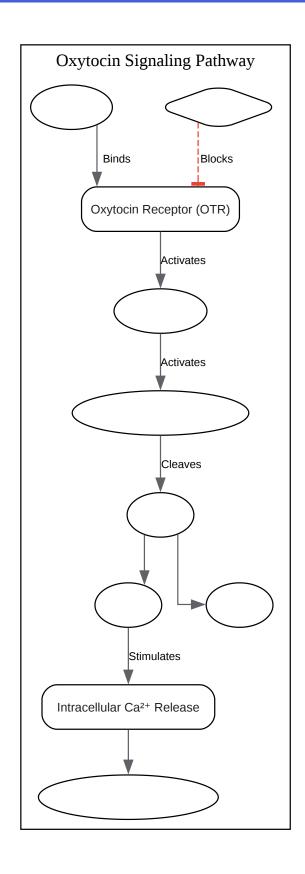


- Stock solutions should be stored in tightly sealed containers, protected from light and moisture.[1]
- It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
- Before use, allow the frozen aliquots to thaw completely at room temperature and vortex briefly to ensure homogeneity.

## Mechanism of Action: Oxytocin Receptor Antagonism

**SHR1653** exerts its pharmacological effects by acting as a competitive antagonist at the oxytocin receptor (OTR). The binding of oxytocin to the OTR, a Gq-protein coupled receptor, typically activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium (Ca<sup>2+</sup>), resulting in various physiological responses. By blocking the binding of oxytocin, **SHR1653** prevents this signaling cascade.





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Mechanism of action of SHR1653 as an OTR antagonist.



### **Safety Precautions**

**SHR1653** is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

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